molecular formula C10H9ClN2OS B2606204 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide CAS No. 85296-18-0

2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide

Cat. No.: B2606204
CAS No.: 85296-18-0
M. Wt: 240.71
InChI Key: NWTYLKJIMSBFDQ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group and a cyanosulfanyl group attached to a methylphenyl ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide typically involves the reaction of 4-amino-2-methylbenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanosulfanyl group may also play a role in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide: Similar structure but with an additional ethyl group.

    2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide: Similar structure with two ethyl groups.

    2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide: Similar structure with two methyl groups.

Uniqueness

2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[4-[(2-chloroacetyl)amino]-3-methylphenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-7-4-8(15-6-12)2-3-9(7)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTYLKJIMSBFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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